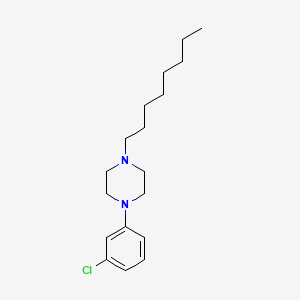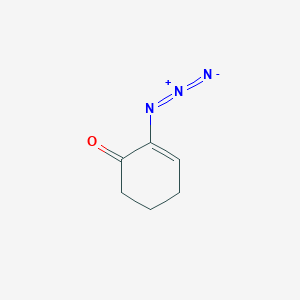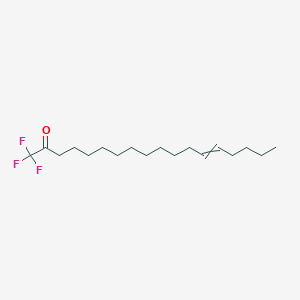
1,1,1-Trifluorooctadec-13-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluorooctadec-13-en-2-one: is an organofluorine compound characterized by the presence of three fluorine atoms attached to the first carbon of an octadec-13-en-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorooctadec-13-en-2-one typically involves the introduction of trifluoromethyl groups into an octadec-13-en-2-one precursor. One common method is the reaction of octadec-13-en-2-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and consistency. The process generally includes steps such as purification and distillation to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
1,1,1-Trifluorooctadec-13-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学的研究の応用
1,1,1-Trifluorooctadec-13-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into various molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 1,1,1-Trifluorooctadec-13-en-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert specific effects .
類似化合物との比較
Similar Compounds
1,1,1-Trifluoroacetone: Another organofluorine compound with similar trifluoromethyl groups but a different backbone structure.
1,1,1-Trifluoroacetylacetone: Contains both trifluoromethyl and acetyl groups, used in similar applications.
Uniqueness
1,1,1-Trifluorooctadec-13-en-2-one is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
特性
CAS番号 |
166812-75-5 |
|---|---|
分子式 |
C18H31F3O |
分子量 |
320.4 g/mol |
IUPAC名 |
1,1,1-trifluorooctadec-13-en-2-one |
InChI |
InChI=1S/C18H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)18(19,20)21/h5-6H,2-4,7-16H2,1H3 |
InChIキー |
CMVYUUYNWUMURT-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCCCCCCCCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


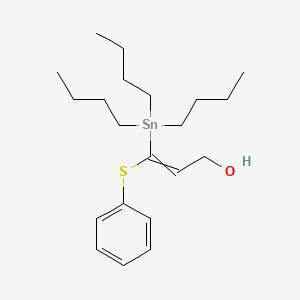
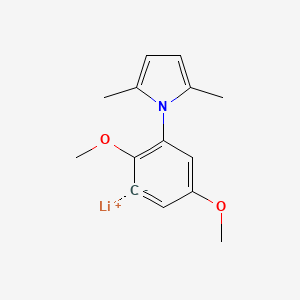
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)

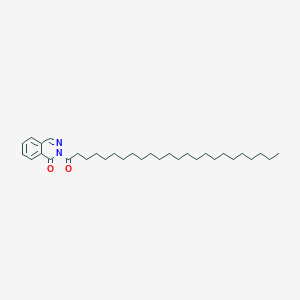
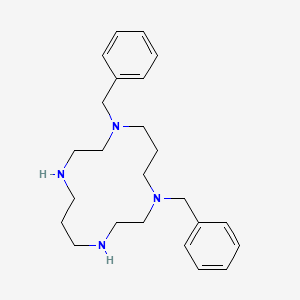
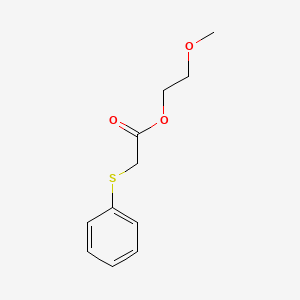
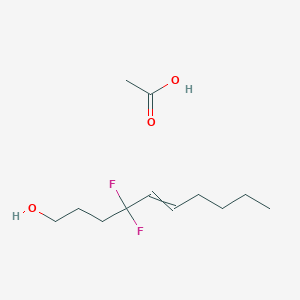
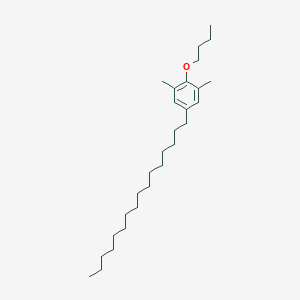
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
